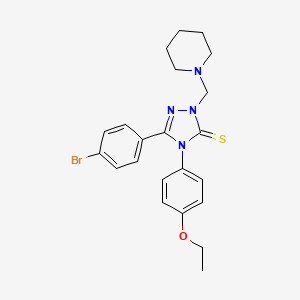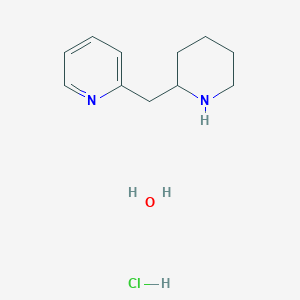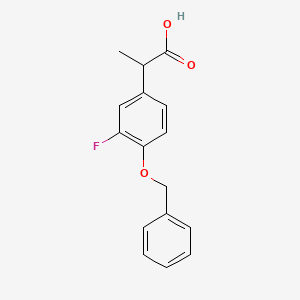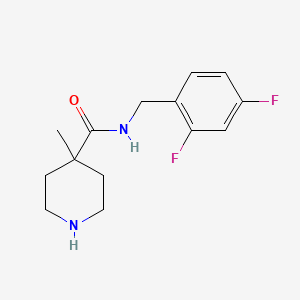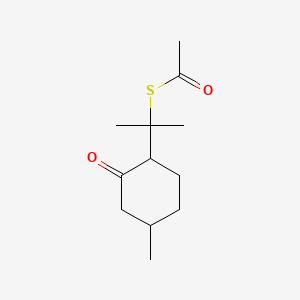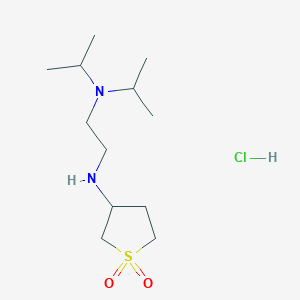![molecular formula C9H15NO4 B12050436 (1R,3S,4R,6S)-N-Boc-6-amino-2,2-dimethyltetrahydrocyclopenta[1.3]dioxole-4-carb acid, AldrichCPR](/img/structure/B12050436.png)
(1R,3S,4R,6S)-N-Boc-6-amino-2,2-dimethyltetrahydrocyclopenta[1.3]dioxole-4-carb acid, AldrichCPR
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3S,4R,6S)-N-Boc-6-アミノ-2,2-ジメチルテトラヒドロシクロペンタ[1.3]ジオキソール-4-カルボン酸, AldrichCPRは、ユニークな構造を持つ複雑な有機化合物です。これは、アミノ基とBoc(tert-ブトキシカルボニル)保護基で置換されたテトラヒドロシクロペンタ[1.3]ジオキソール環系を特徴としています。この化合物は、その反応性と安定性のために、有機合成と医薬品化学で頻繁に使用されています。
準備方法
合成経路と反応条件
(1R,3S,4R,6S)-N-Boc-6-アミノ-2,2-ジメチルテトラヒドロシクロペンタ[1.3]ジオキソール-4-カルボン酸の合成は、通常、複数のステップを必要とします。一般的な方法の1つは、テトラヒドロシクロペンタ[1.3]ジオキソール環系の調製から始まり、続いてアミノ基とBoc保護基の導入が行われます。反応条件には、目的の立体化学と収率を確保するために、多くの場合、有機溶媒、触媒、および特定の温度制御の使用が含まれます。
工業的製造方法
この化合物の工業的製造には、連続フロー合成または自動合成装置の使用など、より効率的でスケーラブルな方法が含まれる場合があります。これらの方法は、生産時間とコストを削減しながら、より高い収率と純度を実現するのに役立ちます。
化学反応の分析
反応の種類
(1R,3S,4R,6S)-N-Boc-6-アミノ-2,2-ジメチルテトラヒドロシクロペンタ[1.3]ジオキソール-4-カルボン酸は、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、追加の官能基を導入するか、既存の官能基を修飾するために酸化することができます。
還元: 還元反応は、酸素含有基を除去するか、二重結合を単結合に変換するために使用できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、アミンやアルコールなどの求核剤が含まれます。反応条件には、目的の変換を達成するために、多くの場合、特定の温度、溶媒、および触媒が含まれます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はケトンまたはアルデヒドを生じることがありますが、置換反応は、アルキル基またはアリール基などのさまざまな官能基を導入することができます。
科学的研究の応用
化学
化学では、(1R,3S,4R,6S)-N-Boc-6-アミノ-2,2-ジメチルテトラヒドロシクロペンタ[1.3]ジオキソール-4-カルボン酸は、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造と反応性は、多様な化学ライブラリの構築に役立ちます。
生物学
生物学的研究では、この化合物は、酵素相互作用とタンパク質リガンド結合を研究するために使用できます。生物学的分子と安定な複合体を形成する能力により、生化学的経路を調査するための有用なツールになります。
医学
医薬品化学では、(1R,3S,4R,6S)-N-Boc-6-アミノ-2,2-ジメチルテトラヒドロシクロペンタ[1.3]ジオキソール-4-カルボン酸は、その潜在的な治療的用途について研究されています。これは、さまざまな疾患を標的とする薬剤候補の合成のための前駆体として役立ちます。
産業
産業セクターでは、この化合物は、特殊化学薬品や材料の製造に使用できます。その安定性と反応性は、さまざまな製造プロセスに適しています。
作用機序
(1R,3S,4R,6S)-N-Boc-6-アミノ-2,2-ジメチルテトラヒドロシクロペンタ[1.3]ジオキソール-4-カルボン酸の作用機序には、特定の分子標的との相互作用が含まれます。Boc保護されたアミノ基は、タンパク質や酵素と水素結合や静電相互作用に関与し、それらの活性を影響を与える可能性があります。化合物のユニークな環状構造により、特定の結合部位に適合し、生化学的経路や細胞機能を調節することができます。
類似の化合物との比較
類似の化合物
酢酸エチル: 類似のエステル官能基を持つ広く使用されている化学中間体。
ジシラン架橋化合物: ユニークな電子特性と構造的特徴を持つ有機ケイ素化合物。
独自性
(1R,3S,4R,6S)-N-Boc-6-アミノ-2,2-ジメチルテトラヒドロシクロペンタ[1.3]ジオキソール-4-カルボン酸は、その特定の立体化学とBoc保護されたアミノ基とテトラヒドロシクロペンタ[1.3]ジオキソール環系の両方の存在のために際立っています。これらの特徴は、ユニークな反応性と安定性を与え、さまざまな科学的および産業的用途にとって貴重な化合物になります。
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.
Disilane-bridged compounds: Organosilicon compounds with unique electronic properties and structural characteristics.
Uniqueness
(1R,3S,4R,6S)-N-Boc-6-amino-2,2-dimethyltetrahydrocyclopenta[1.3]dioxole-4-carb acid stands out due to its specific stereochemistry and the presence of both the Boc-protected amino group and the tetrahydrocyclopenta[1.3]dioxole ring system. These features confer unique reactivity and stability, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C9H15NO4 |
|---|---|
分子量 |
201.22 g/mol |
IUPAC名 |
(3aR,4S,6R,6aR)-4-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-6-carboxylic acid |
InChI |
InChI=1S/C9H15NO4/c1-9(2)13-6-4(8(11)12)3-5(10)7(6)14-9/h4-7H,3,10H2,1-2H3,(H,11,12)/t4-,5+,6-,7-/m1/s1 |
InChIキー |
VVNDXTWUBVAXBA-XZBKPIIZSA-N |
異性体SMILES |
CC1(O[C@@H]2[C@@H](C[C@@H]([C@H]2O1)N)C(=O)O)C |
正規SMILES |
CC1(OC2C(CC(C2O1)N)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


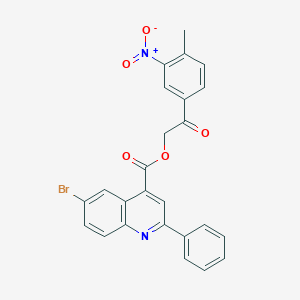
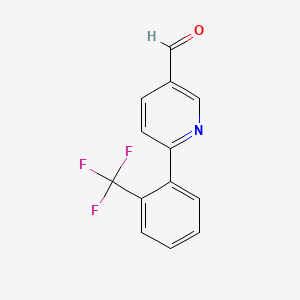
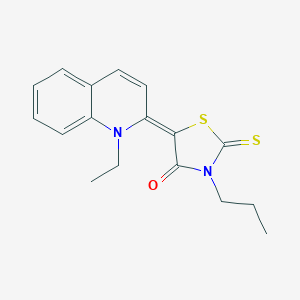
![4-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B12050371.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12050382.png)
